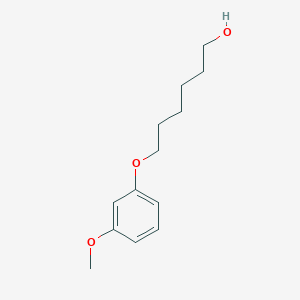

6-(3-Methoxyphenoxy)hexan-1-ol

Description

6-(3-Methoxyphenoxy)hexan-1-ol is a synthetic alcohol derivative characterized by a hexanol backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. Its structure allows for applications in crosslinking reactions, surface modification, or as a monomer in functionalized polymers .

Properties

IUPAC Name |

6-(3-methoxyphenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-15-12-7-6-8-13(11-12)16-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSSIWGUBJMXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-(4-Methoxyphenoxy)hexan-1-ol

- Structural Difference : The methoxy group is para-substituted (4-position) on the phenyl ring instead of meta (3-position).

- Impact :

- Electronic Effects : The para-substitution may enhance electron-donating effects compared to meta, influencing reactivity in electrophilic aromatic substitution or polymerization.

- Solubility : The para isomer may exhibit slightly higher crystallinity due to symmetrical packing, reducing solubility in polar solvents .

- Applications: Similar use as a monomer, but differences in electronic properties could affect polymer backbone rigidity or optical properties.

Azo-Functionalized Analog: 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol

- Structural Difference : Incorporates an azo (-N=N-) group linking two aromatic rings.

- Impact: Optical Properties: Azo groups confer photoresponsiveness, enabling applications in light-switchable materials or dyes. Stability: The azo linkage may reduce thermal stability compared to the non-azo parent compound.

- Applications: Used in photoactive polymers and liquid crystals, unlike the non-azo 6-(3-Methoxyphenoxy)hexan-1-ol, which lacks photoresponsiveness .

Benzyloxy-Substituted Analog: 6-(Benzyloxy)hexan-1-ol

- Structural Difference: Replaces the methoxyphenoxy group with a benzyloxy group.

- Synthetic Flexibility: The benzyloxy group is easier to deprotect (e.g., via hydrogenolysis) than the methoxyphenoxy group.

- Applications: More suited for prodrug synthesis or lipid-based formulations compared to the methoxyphenoxy derivative .

Long-Chain Substituted Analog: 5-(Octyloxy)-6-phenyl-hexan-1-ol

- Structural Difference : Features a long octyloxy chain and a phenyl group.

- Impact: Hydrophobicity: The extended alkyl chain significantly increases lipophilicity, favoring use in surfactants or lubricants. Phase Behavior: Likely to form micelles or liquid crystalline phases, unlike the shorter-chain this compound.

- Applications: Potential in emulsion stabilization or as a nonionic surfactant .

Physicochemical and Functional Comparison Table

Key Research Findings

- Synthetic Routes: this compound is synthesized via nucleophilic substitution or Mitsunobu reactions, similar to its analogs . The methoxy group’s position influences reaction yields due to steric and electronic effects.

- Stability : The ether linkage provides hydrolytic stability compared to esters, but the hydroxyl group remains reactive for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.